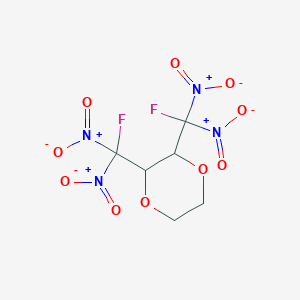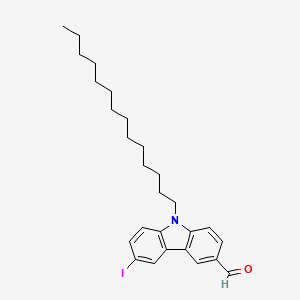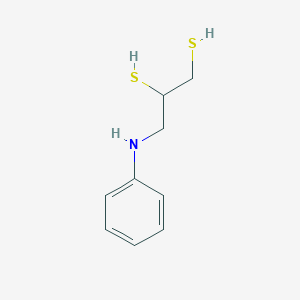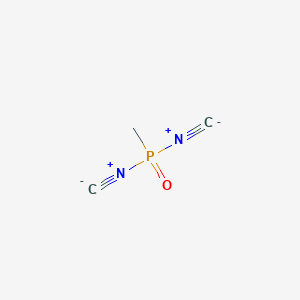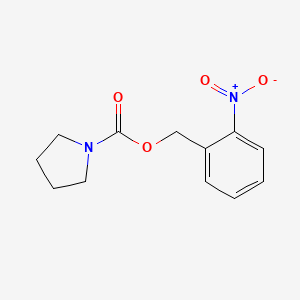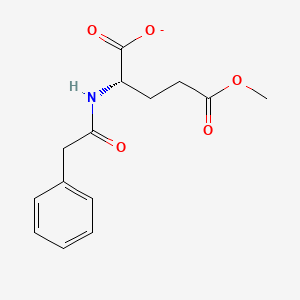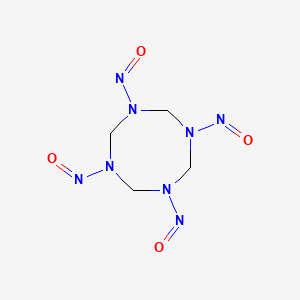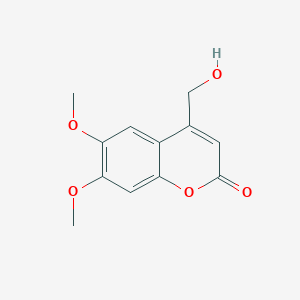
4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound features a hydroxymethyl group at the 4-position and methoxy groups at the 6 and 7 positions on the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 4-position can be achieved using formaldehyde and a base such as sodium hydroxide.
Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 4-carboxy-6,7-dimethoxy-2H-1-benzopyran-2-one.
Reduction: Formation of 4-(hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-ol.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one: Unique due to its specific substitution pattern.
6,7-Dimethoxy-2H-1-benzopyran-2-one: Lacks the hydroxymethyl group, which may affect its biological activity.
4-Hydroxymethyl-2H-1-benzopyran-2-one: Lacks the methoxy groups, which may influence its chemical reactivity.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-6,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFUSMCPWMZMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70785897 |
Source


|
| Record name | 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402755-39-9 |
Source


|
| Record name | 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
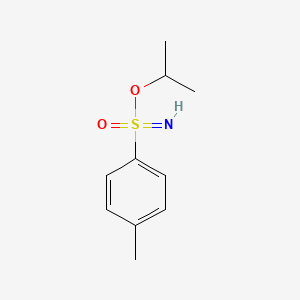
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
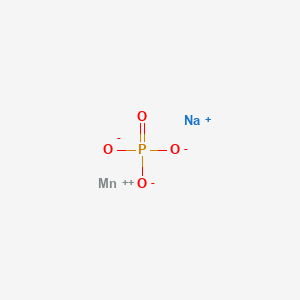
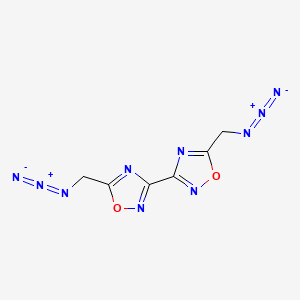
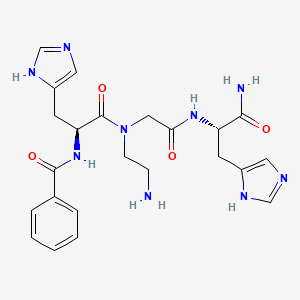
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
